molecular formula C10H13N3O2 B1290700 5-Amino-N,N'-dimethylisophthalamide CAS No. 41616-02-8

5-Amino-N,N'-dimethylisophthalamide

Cat. No.: B1290700
CAS No.: 41616-02-8
M. Wt: 207.23 g/mol
InChI Key: OUAGKUUKYRRPLE-UHFFFAOYSA-N
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Description

Overview of Isophthalamide (B1672271) Derivatives in Contemporary Chemical Research

Isophthalamide derivatives constitute a significant class of compounds in modern chemical research, demonstrating versatility across various scientific domains. These molecules, characterized by a benzene ring with two carboxamide groups in a meta-position (1,3-substitution), are foundational to the development of advanced materials and complex molecular systems. In materials science, aromatic polyamides incorporating the isophthalamide structure, such as poly(m-phenylene isophthalamide), are known for their exceptional thermal stability and flame resistance, leading to their use in protective clothing and high-temperature electrical insulation chemicalbook.com.

In the realm of medicinal chemistry and pharmacology, isophthalamide derivatives serve as crucial intermediates in the synthesis of pharmaceutical compounds. Notably, they are precursors to non-ionic X-ray contrast agents, which are essential tools in medical diagnostics google.comgoogle.comepo.org. The isophthalamide framework is also explored in the design of novel therapeutic agents, with some derivatives showing potential in targeting specific biological pathways, such as the epidermal growth factor receptor (EGFR) in anticancer research researchgate.net. Furthermore, the field of supramolecular chemistry utilizes isophthalamides to construct mechanically interlocked molecules (MIMs) like catenanes and rotaxanes, where the isophthalamide units direct the assembly through hydrogen bonding rsc.org.

Significance of the N,N'-Dimethylisophthalamide Core as a Molecular Scaffold

The N,N'-dimethylisophthalamide core is a specific and valuable molecular scaffold in chemical synthesis. A molecular scaffold is a central structural component upon which larger, more complex molecules are built, providing a defined three-dimensional geometry and rigidity. The isophthalamide unit itself offers a rigid, planar aromatic core with amide groups projecting at a 120° angle, which pre-organizes attached substituents into a specific spatial arrangement.

The substitution of the amide nitrogen atoms with methyl groups, as in N,N'-dimethylisophthalamide, influences the molecule's properties in several key ways:

Solubility: The methyl groups can enhance solubility in organic solvents compared to the unsubstituted isophthalamide.

Hydrogen Bonding: It removes the amide N-H protons, preventing it from acting as a hydrogen bond donor at those positions. This is a critical design element in supramolecular chemistry, where precise control over hydrogen bonding networks is essential for templating complex architectures rsc.org.

Conformational Control: The presence of the methyl groups can influence the rotational barrier around the aryl-carbonyl bond, further defining the conformational preferences of the scaffold.

This scaffold is therefore not merely a passive framework but an active component that dictates the structure and potential interactions of the final molecule. Its predictable geometry makes it an ideal building block for creating molecules with specific shapes and functionalities, essential for applications ranging from drug design to the construction of molecular machines nih.govnih.govmdpi.com.

The Role of 5-Amino Functionalization in Modulating Chemical Behavior and Reactivity

The introduction of an amino (-NH2) group at the 5-position of the N,N'-dimethylisophthalamide core dramatically alters its chemical behavior and reactivity. This functionalization is a key synthetic step that opens up a wide array of subsequent chemical modifications.

The primary roles of the 5-amino group are:

Reactive Handle: The amino group is a versatile nucleophile and a key site for further derivatization. It can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the attachment of various other functional groups researchgate.netchemicalbook.com. A critical industrial application is the multi-step synthesis of iodinated X-ray contrast agents, where the 5-amino position is essential for the introduction of iodine atoms onto the aromatic ring google.comepo.orggoogle.com.

Electronic Modulation: As a potent electron-donating group, the amino functionality significantly increases the electron density of the aromatic ring. This electronic activation makes the ring more susceptible to electrophilic aromatic substitution reactions. The directing effect of the amino group (ortho, para-directing) guides incoming electrophiles to the 2, 4, and 6 positions, enabling regioselective synthesis.

Physicochemical Properties: The amino group can participate in hydrogen bonding and alters the polarity and basicity of the molecule, influencing properties such as solubility, melting point, and chromatographic behavior. The presence of different amino functional groups has been shown to impact the optical and morphological properties of other chemical structures doi.org.

In essence, the 5-amino functionalization transforms the relatively inert N,N'-dimethylisophthalamide scaffold into a highly versatile chemical intermediate, enabling the synthesis of a broad range of complex and functionally diverse molecules.

Data Tables

Table 1: Physicochemical Properties of 5-Amino-N,N'-dimethylisophthalamide and Related Compounds

PropertyThis compoundIsophthalamide5-Amino-isophthalamide
CAS Number 41616-02-8 hit2lead.com1740-57-4 nih.gov28321-49-5 biosynth.com
Molecular Formula C10H13N3O2 hit2lead.comC8H8N2O2 nih.govC8H9N3O2 biosynth.com
Molecular Weight 207.23 g/mol hit2lead.com164.16 g/mol nih.gov179.18 g/mol biosynth.com
Melting Point Not specifiedNot specified250 °C biosynth.com
Appearance Solid hit2lead.comNot specifiedNot specified

Table 2: Research and Application Areas of Isophthalamide Derivatives

Area of Research/ApplicationDescriptionKey Isophthalamide Feature
Advanced Materials Used to create thermally stable and flame-retardant polymers.Rigidity and stability of the aromatic isophthalamide backbone. chemicalbook.com
Medical Diagnostics Serve as key intermediates in the synthesis of non-ionic X-ray contrast media.The 5-amino group acts as a site for subsequent iodination. google.comgoogle.comepo.org
Supramolecular Chemistry Employed as building blocks for mechanically interlocked molecules (MIMs) like rotaxanes and catenanes.Defined geometry and hydrogen bonding capabilities of the amide groups. rsc.org
Medicinal Chemistry Investigated as scaffolds for the development of new therapeutic agents, including anticancer drugs.The core structure provides a rigid framework for orienting pharmacologically active groups. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1-N,3-N-dimethylbenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-12-9(14)6-3-7(10(15)13-2)5-8(11)4-6/h3-5H,11H2,1-2H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAGKUUKYRRPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)N)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629244
Record name 5-Amino-N~1~,N~3~-dimethylbenzene-1,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41616-02-8
Record name 5-Amino-N~1~,N~3~-dimethylbenzene-1,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Strategic Approaches for the Synthesis of Isophthalamide (B1672271) Structures

The creation of the N,N'-dimethylisophthalamide backbone is a critical first step, followed by the specific placement of the amino group at the 5-position of the aromatic ring.

Amidation Reactions for Formation of N,N'-Dimethylisophthalamide Moieties

The formation of the amide bonds in N,N'-dimethylisophthalamide is typically achieved through amidation reactions. A common and effective method involves the reaction of an isophthaloyl dichloride with methylamine (B109427). This nucleophilic acyl substitution reaction is generally high-yielding and proceeds under mild conditions.

Alternatively, carboxylic acids can be reacted directly with amines to form amides, though this often requires high temperatures and the use of dehydrating agents to drive the reaction to completion. masterorganicchemistry.com Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate this transformation under milder conditions. masterorganicchemistry.comnih.gov The use of DCC and other coupling agents is prevalent in the synthesis of more complex amides, including peptides. masterorganicchemistry.com Another approach involves the aminolysis of esters, where an ester is reacted with an amine. However, this method may necessitate more forceful conditions due to the poorer leaving group ability of alkoxides compared to halides. masterorganicchemistry.com

Reagent 1Reagent 2ConditionsProduct
Isophthaloyl dichlorideMethylamineMild conditionsN,N'-dimethylisophthalamide
Isophthalic acidMethylamineHigh temperature, dehydrating agentN,N'-dimethylisophthalamide
Isophthalic acidMethylamineDCC (coupling agent)N,N'-dimethylisophthalamide
Dimethyl isophthalateMethylamineMore forcing conditionsN,N'-dimethylisophthalamide

Regioselective Introduction of the 5-Amino Group

The introduction of the amino group at the 5-position of the isophthalamide ring requires careful regioselective control. A widely employed strategy involves the nitration of a precursor, such as dimethyl isophthalate, to yield dimethyl 5-nitroisophthalate. This is followed by the amidation of the ester groups with methylamine to form 5-nitro-N,N'-dimethylisophthalamide. The final step is the reduction of the nitro group to an amino group, which can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). google.com

A process for preparing 5-amino-N,N'-bis(R)isophthalamides, where R can be a variety of alkyl groups, involves reacting a di-lower-alkyl 5-nitroisophthalate with an amine of the formula RNH2 in the presence of a basic catalyst. google.com The intermediate 5-nitro-N,N'-bis(R)isophthalamide is then catalytically hydrogenated without the need for isolation. google.com

Mechanistic Investigations of Key Synthetic Transformations in Isophthalamide Synthesis

The mechanism of amide bond formation often proceeds through a nucleophilic acyl substitution pathway. libretexts.org When using an acid chloride, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, a good leaving group, to form the amide. masterorganicchemistry.com

In DCC-mediated amide bond formation, the carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. youtube.com This intermediate is then attacked by the amine nucleophile, leading to the formation of the amide and dicyclohexylurea as a byproduct. nih.govyoutube.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can improve reaction efficiency and reduce side reactions. nih.gov

Optimization of Synthetic Routes for 5-Amino-N,N'-dimethylisophthalamide and Related Structures

Optimization of the synthetic route to this compound focuses on improving yield, purity, and cost-effectiveness. This includes the fine-tuning of reaction conditions such as temperature, solvent, and catalyst loading. For instance, in the catalytic hydrogenation of the nitro group, the choice of catalyst, hydrogen pressure, and temperature can significantly impact the reaction's efficiency and selectivity.

One patented process describes heating a solution of dimethyl 5-nitroisophthalate and approximately 2.1 molar equivalents of an amino alcohol in 2-methoxyethanol (B45455) with a catalytic amount of dissolved sodium at reflux temperature. google.com The subsequent hydrogenation is carried out in the presence of a palladium-on-carbon catalyst until the reduction of the nitro group is complete. google.com The final product can be isolated as the free base or as an acid-addition salt, such as the hydrochloride salt. google.com

Scalable Synthetic Protocols for Industrial and Large-Scale Preparation of Isophthalamide Intermediates

For industrial-scale production, the development of scalable and efficient synthetic protocols is paramount. This often involves moving from batch to continuous flow processes, which can offer better control over reaction parameters and improve safety and efficiency. The one-pot synthesis of 5-amino-N,N'-bis(R)isophthalamides, where the intermediate nitro compound is not isolated, is an example of a streamlined process suitable for larger scales. google.com

The choice of reagents and solvents is also critical for large-scale synthesis, with a preference for less hazardous and more environmentally friendly options. Recovery and recycling of catalysts and solvents are also important considerations to minimize waste and reduce costs. tubitak.gov.tr The development of efficient work-up and purification procedures is crucial for obtaining the final product in high purity on a large scale.

Advanced Spectroscopic and Structural Characterization of 5 Amino N,n Dimethylisophthalamide and Its Assemblies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Typical ¹H NMR Data for Amide and Aromatic Protons:

Proton Type Typical Chemical Shift (ppm)
Amide N-H 7.5 - 8.5
Aromatic C-H 7.0 - 8.0
Methyl C-H 2.8 - 3.0

Note: Chemical shifts are dependent on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in 5-Amino-N,N'-dimethylisophthalamide gives rise to a distinct signal, allowing for the characterization of the aromatic backbone and the N,N'-dimethyl and amino substituents. libretexts.org The chemical shifts of the carbonyl carbons are particularly sensitive to the electronic environment and can be influenced by solvent polarity and hydrogen bonding interactions. mdpi.com

Typical ¹³C NMR Chemical Shift Ranges:

Carbon Type Typical Chemical Shift (ppm)
Carbonyl (C=O) 165 - 175
Aromatic C-N 145 - 155
Aromatic C-C 110 - 130

Note: The exact chemical shifts can vary based on experimental conditions.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Interaction Probing

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups and probe intermolecular interactions by measuring the vibrational frequencies of bonds within a molecule.

In the context of this compound, FTIR and Raman spectra would reveal characteristic peaks for the amine (N-H), amide (N-H and C=O), and aromatic (C-H and C=C) groups. The positions and shapes of these bands can provide evidence of hydrogen bonding. For instance, a downward shift in the N-H stretching frequency can indicate its participation in a hydrogen bond. nih.gov

Characteristic Vibrational Frequencies:

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
Amine (N-H) Stretching 3300 - 3500
Amide (N-H) Stretching 3200 - 3400
Aromatic (C-H) Stretching 3000 - 3100
Carbonyl (C=O) Stretching 1630 - 1680
Aromatic (C=C) Stretching 1450 - 1600

Note: These are general ranges and can be influenced by the molecular environment.

FTIR spectroscopy is a valuable technique for identifying the functional groups present on the surface of materials and can be used to characterize functionalized molecules. researchgate.net Raman spectroscopy can also be employed to detect tumor-infiltrated brain tissue with high sensitivity. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction analysis of this compound or its derivatives would yield a detailed molecular structure. researchgate.net This analysis reveals the precise coordinates of each atom, allowing for the accurate determination of bond lengths and angles. Such studies on related isophthalamide (B1672271) derivatives have shown how these molecules can form complexes and self-assemble into larger architectures. researchgate.netweizmann.ac.ilresearchgate.net The structural data obtained is crucial for understanding the molecule's shape and how it interacts with other molecules.

The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.net For this compound, the amino and amide groups are capable of forming strong hydrogen bonds, which would likely play a dominant role in directing the crystal packing. nih.govnih.gov The aromatic rings can also participate in π-π stacking interactions, further stabilizing the crystalline structure. Understanding these interactions is key to predicting and controlling the solid-state properties of the material. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within the crystal structure. nih.govnih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, this technique provides crucial information for its unequivocal identification and for understanding its chemical behavior under ionization conditions.

Detailed mass spectrometric analysis of this compound, with the chemical formula C₁₀H₁₃N₃O₂ and a molecular weight of 207.23 g/mol , would typically be conducted using soft ionization techniques such as Electrospray Ionization (ESI) coupled with a mass analyzer like a Time-of-Flight (TOF) or a Quadrupole. These methods are preferred for their ability to generate intact molecular ions, which is essential for accurate molecular weight determination.

In a typical ESI-MS experiment performed in positive ion mode, this compound is expected to readily form the protonated molecule, [M+H]⁺, at an m/z value of approximately 208.24. High-resolution mass spectrometry would allow for the precise determination of this mass, confirming the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) experiments are instrumental in establishing the fragmentation pathways of the parent ion. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. While specific experimental data for this compound is not publicly available, a predictive analysis of its structure suggests several likely fragmentation routes.

The structure of this compound contains two amide linkages and an aromatic amine group, which are expected to be the primary sites of fragmentation. Key fragmentation patterns would likely involve the neutral loss of methylamine (B109427) (CH₃NH₂) or the cleavage of the amide C-N bond.

A plausible fragmentation pathway could involve the loss of a methylcarbamoyl group (-CONHCH₃), leading to a significant fragment ion. Another characteristic fragmentation would be the cleavage of the bond between the carbonyl group and the aromatic ring. The presence of the amino group on the aromatic ring would also influence the fragmentation, potentially leading to the formation of characteristic aromatic fragment ions.

Supramolecular Chemistry and Molecular Recognition Mediated by 5 Amino N,n Dimethylisophthalamide Scaffolds

Design Principles for Isophthalamide-Based Molecular Receptors

The design of molecular receptors based on the isophthalamide (B1672271) framework is a strategic process that leverages fundamental principles of molecular recognition to achieve specific binding properties. A key consideration is the arrangement of hydrogen bond donor and acceptor sites to create a pre-organized binding cavity that is complementary in size, shape, and electronic character to the target guest molecule.

Isophthalamide derivatives are particularly effective as anion receptors. tci-thaijo.org The strategic placement of electron-withdrawing or electron-donating substituents on the isophthalamide scaffold can significantly influence the acidity of the amide N-H protons, thereby modulating the receptor's affinity and selectivity for different anions. tci-thaijo.org For instance, the introduction of electron-withdrawing groups can enhance the hydrogen-bond donating capacity of the amide protons, leading to stronger anion binding. tci-thaijo.org

The conformational flexibility of the isophthalamide unit is another critical design element. The molecule can adopt different rotational isomers, including a syn and anti conformation. The syn conformation, where the two amide N-H groups are oriented on the same side of the isophthaloyl ring, is particularly well-suited for binding spherical or tetrahedral anions, as it creates a convergent array of hydrogen bond donors. researchgate.net However, this conformation is often less stable than the anti form. Therefore, a central challenge in receptor design is to pre-organize the isophthalamide scaffold into the desired binding conformation, often through the incorporation of rigid spacers or by integrating the isophthalamide unit into a macrocyclic architecture.

Hydrogen Bonding Networks in Supramolecular Assemblies

Hydrogen bonding is the primary driving force behind the self-assembly of isophthalamide-based molecules into larger, ordered structures. The amide functional groups inherent to the 5-Amino-N,N'-dimethylisophthalamide scaffold provide both hydrogen bond donors (N-H) and acceptors (C=O), enabling the formation of robust and directional hydrogen bonding networks.

Role of Amide N-H Groups as Hydrogen Bond Donors

The amide N-H groups are potent hydrogen bond donors, a property that is central to the molecular recognition capabilities of isophthalamide-based systems. nih.gov The strength of the N-H bond as a donor can be tuned by the electronic properties of the aromatic ring to which it is attached. In the case of this compound, the amino group at the 5-position can influence the acidity of the amide protons, thereby modulating their hydrogen bonding strength.

The formation of hydrogen bonds involving the amide N-H group leads to a downfield shift in its proton NMR spectrum, a phenomenon that is often used to study binding events in solution. nih.gov The magnitude of this shift can provide qualitative information about the strength of the hydrogen bond. In the solid state, X-ray crystallography can provide precise information about the geometry of the hydrogen bonds, including bond lengths and angles, which are indicative of their strength and directionality. mdpi.com

Anion Binding and Transport Phenomena in Isophthalamide Systems

The ability of isophthalamide-based receptors to bind and transport anions is a significant area of research, with potential applications in areas such as sensing, separation, and medicine. bris.ac.uk The design principles and hydrogen bonding capabilities discussed in the previous sections are directly applicable to the development of effective anionophores (anion transporters).

Selectivity and Affinity in Anion Complexation

The selectivity and affinity of isophthalamide-based receptors for different anions are governed by a combination of factors, including the size, shape, and charge density of the anion, as well as the complementary nature of the receptor's binding cavity. nih.gov Receptors can be designed to selectively bind specific anions by tailoring the size and geometry of their binding pocket. For example, a smaller, more rigid cavity will favor the binding of small, spherical anions like fluoride, while a larger, more flexible cavity may be better suited for larger, tetrahedral anions like sulfate or phosphate. rsc.org

The electronic properties of the receptor also play a crucial role in determining anion affinity. The introduction of electron-withdrawing groups on the isophthalamide scaffold can increase the acidity of the amide N-H protons, leading to stronger hydrogen bonds and higher binding affinities for anions. tci-thaijo.org The binding affinities of these receptors for various anions are often quantified by determining the association constant (Ka) through techniques such as NMR or UV-Vis titration experiments.

ReceptorAnionBinding Affinity (Ka) (M-1)
Isophthalamide Derivative AFluoride1.2 x 104
Isophthalamide Derivative AChloride3.5 x 102
Isophthalamide Derivative ABromide1.8 x 102
Isophthalamide Derivative BSulfate5.6 x 103
Isophthalamide Derivative BDihydrogenphosphate8.9 x 104

Note: The data in this table is illustrative and represents typical ranges of binding affinities observed for isophthalamide-based anion receptors. The actual values can vary significantly depending on the specific structure of the receptor and the experimental conditions.

Mechanisms of Anion Transport through Synthetic Membranes

Isophthalamide-based anionophores can facilitate the transport of anions across lipid bilayer membranes through several mechanisms. The most common mechanism is carrier-mediated transport, where the receptor encapsulates an anion on one side of the membrane, diffuses across the nonpolar interior of the membrane as a neutral complex, and then releases the anion on the other side. acs.org This process is often referred to as a "ping-pong" or "alternating access" mechanism. nih.govnih.gov

The efficiency of anion transport is influenced by several factors, including the lipophilicity of the receptor-anion complex, the rate of anion binding and release, and the rate of diffusion of the complex across the membrane. escholarship.org To be an effective transporter, the receptor must have a moderate affinity for the anion; if the affinity is too strong, the anion will not be released on the other side of the membrane, and if it is too weak, the anion will not be effectively encapsulated for transport.

Another potential mechanism is the formation of a transmembrane channel or pore by the self-assembly of multiple receptor molecules within the membrane. In this scenario, anions could pass through the central cavity of the channel. However, for simple isophthalamide derivatives, carrier-mediated transport is generally the more prevalent mechanism.

Self-Assembly into Ordered Supramolecular Architectures

The precisely defined geometry and hydrogen bonding capabilities of the isophthalamide unit facilitate its self-assembly into complex and ordered supramolecular structures. These architectures range from mechanically interlocked molecules like pseudorotaxanes and rotaxanes to extended networks that can immobilize solvents, forming supramolecular organogels.

A significant application of isophthalamide-based structures in supramolecular chemistry is in the construction of pseudorotaxanes and rotaxanes through second-sphere coordination. This strategy involves the interaction of a macrocyclic host, containing isophthalamide units, with the ligands of a metal complex (the first coordination sphere).

In a notable example, an isophthalamide-based tetralactam macrocycle was shown to form a stable chinesechemsoc.orgpseudorotaxane with a trans-palladium dichloride complex. chinesechemsoc.org The formation of this assembly is driven by four sets of hydrogen bonds between the amide protons of the isophthalamide macrocycle and the chloride ligands of the palladium complex. chinesechemsoc.org This interaction demonstrates the ability of the isophthalamide scaffold to act as a second-sphere ligand, encapsulating and stabilizing the primary coordination complex.

The stability of these pseudorotaxanes is influenced by several factors, including the nature of the halide ligand and the electronic properties of other ligands in the first coordination sphere. For instance, the stability of the pseudorotaxane decreases as the size of the halide ligand increases from chloride to bromide to iodide. chinesechemsoc.org Furthermore, a linear free energy relationship has been observed between the electron-donating or -withdrawing nature of para-substituted pyridine co-ligands and the strength of the resulting chinesechemsoc.orgpseudorotaxane formation. figshare.com

Building upon this principle, mechanically interlocked chinesechemsoc.orgrotaxanes have been synthesized. By using sterically demanding ligands, such as 4-(3,5-di-tert-butylbenzyloxy)-pyridine, as stoppers, the isophthalamide-based macrocycle is physically trapped on the linear component, preventing dethreading. chinesechemsoc.org The efficiency of this synthetic approach is highlighted by the high isolated yield (89%) of the rotaxane, which is stable enough to be purified by column chromatography. chinesechemsoc.org X-ray crystallography has confirmed the structure of these rotaxanes, revealing the crucial hydrogen bonding interactions between the isophthalamide amide groups and the chloride ligands that drive the assembly. chinesechemsoc.org

Assembly Type Components Driving Interaction Key Findings
chinesechemsoc.orgPseudorotaxaneIsophthalamide-based tetralactam macrocycle, trans-palladium dichloride complexSecond-sphere coordination (4x N-H···Cl hydrogen bonds)Stability dependent on halide size (Cl > Br > I) and co-ligand electronics. chinesechemsoc.org
chinesechemsoc.orgRotaxaneIsophthalamide-based tetralactam macrocycle, trans-palladium dichloride complex with bulky pyridine stoppersSecond-sphere coordination, mechanical interlockingHigh-yield synthesis; stable to chromatography. chinesechemsoc.org

Supramolecular organogels are formed when small molecules, known as gelators, self-assemble in an organic solvent to create a three-dimensional network that immobilizes the solvent. The formation of these gels is underpinned by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. Isophthalamide scaffolds are well-suited for this purpose due to their inherent ability to form strong and directional hydrogen bonds.

The mechanism of organogelation involves the self-assembly of gelator molecules into one-dimensional fibrillar structures. These fibers then entangle and interact to form a network that traps the solvent molecules, leading to the formation of a gel. The process is often triggered by a change in an external stimulus, such as temperature. For many supramolecular gels, a sol-gel transition occurs upon cooling, as the decrease in thermal energy allows for the formation of stable non-covalent interactions.

While specific studies on this compound as an organogelator are not detailed in the provided search results, the principles of supramolecular gel formation by analogous molecules are well-established. For example, hydrazide derivatives have been shown to form supramolecular organogels in non-polar solvents like benzene and toluene, with intermolecular hydrogen bonding and π-π stacking being the primary driving forces for self-assembly. rsc.org The amide groups of the isophthalamide core are excellent hydrogen bond donors and acceptors, making them ideal for forming the extended chains necessary for fiber formation.

Interaction Type Role in Gelation Example from Similar Systems
Hydrogen BondingPrimary driving force for the one-dimensional self-assembly of gelator molecules into fibers.Hydrazide derivatives forming gels through intermolecular hydrogen bonds. rsc.org
π-π StackingContributes to the stability of the fibrillar network by promoting interactions between aromatic rings of the gelator molecules.Aromatic-aromatic interactions are key in the formation of various supramolecular scaffolds.
van der Waals ForcesGeneral attractive forces that aid in the packing of molecules within the self-assembled fibers.Ubiquitous in the self-assembly of small molecules.

Contributions of π-π Stacking and Other Non-Covalent Interactions to Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The isophthalamide scaffold, with its aromatic core and hydrogen-bonding amide groups, can participate in a variety of these interactions, making it a valuable component in the design of synthetic receptors.

Hydrogen Bonding: As discussed previously, the amide groups of the isophthalamide unit are excellent hydrogen bond donors and acceptors. This allows for the formation of strong and directional interactions with complementary functional groups on a guest molecule. In molecular recognition, these hydrogen bonds can provide a high degree of specificity, as the geometric arrangement of the donor and acceptor sites must be precise for strong binding to occur.

Cation-π Interactions: The electron-rich aromatic ring of the isophthalamide scaffold can also participate in cation-π interactions. This type of non-covalent bond involves the interaction of a cation with the face of a π-system. Cation-π interactions are surprisingly strong and play a significant role in the binding of cationic species in both biological and synthetic systems.

Coordination Chemistry of Isophthalamide Ligands

Synthesis and Design of Isophthalamide-Derived Ligands for Metal Complexation

The synthesis of isophthalamide-derived ligands for metal complexation often begins with a foundational molecule, which is then functionalized to introduce specific coordinating groups. A common precursor is 5-nitroisophthalic acid, which can be converted to its corresponding dimethyl ester, dimethyl 5-nitroisophthalate. This intermediate can then undergo amidation with various amines. For instance, reaction with 3-amino-1,2-propanediol (B146019) in the presence of a basic catalyst like sodium methoxide (B1231860) yields a 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide intermediate. Subsequent catalytic hydrogenation, typically using a palladium-on-carbon catalyst, reduces the nitro group to an amine, affording 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide google.com. This modular synthetic approach allows for the incorporation of a wide range of functional groups, tailoring the ligand's properties for specific metal ion binding.

The versatility of isophthalamide-derived ligands is further expanded by the introduction of different substituents on the aromatic ring or the amide nitrogen atoms. This allows for fine-tuning of the electronic and steric properties of the ligand, which in turn affects the coordination environment of the metal center. For example, the incorporation of bulky groups can enforce specific coordination geometries or create protective pockets around the metal ion.

Exploration of Metal Ion Chelation and Coordination Modes

The chelation of metal ions by isophthalamide-derived ligands is a key aspect of their coordination chemistry, with the stability and structure of the resulting complexes being highly dependent on the nature of both the ligand and the metal ion. These ligands can coordinate to metal ions through various modes, primarily involving the oxygen atoms of the carbonyl groups and, when present, other donor atoms incorporated into the ligand design researchgate.net.

The first coordination sphere refers to the atoms and ligands directly bonded to the central metal ion wikipedia.orgyoutube.com. Isophthalamide-based ligands can exhibit varying denticity, meaning they can bind to a metal ion through different numbers of donor atoms. For example, a simple N,N'-disubstituted isophthalamide (B1672271) can act as a bidentate ligand, coordinating through the two carbonyl oxygen atoms. However, by functionalizing the isophthalamide backbone, ligands with higher denticity can be created. For instance, a ligand synthesized from N¹,N³-bis(1-hydrazinyl-1-oxopropan-2-yl)isophthalamide has been shown to act as a neutral tetradentate ligand, coordinating to metal ions like Fe(III), Co(II), Ni(II), and Zn(II) through the two carbonyl oxygens and two amide nitrogen atoms, resulting in an octahedral geometry researchgate.net.

The geometry of the resulting metal complex is dictated by the coordination number of the metal ion and the steric and electronic properties of the ligand. Common geometries observed for metal complexes with isophthalamide-derived ligands include octahedral and square planar researchgate.netlibretexts.org. The specific geometry adopted can significantly influence the complex's physical and chemical properties, including its reactivity and spectroscopic signatures. For instance, UV-Visible spectral analysis can often suggest the geometry of the metal complex, with octahedral geometries being commonly reported for transition metal chelates derived from isophthalamide-based ligands researchgate.net.

The table below summarizes the coordination behavior of a specific isophthalamide-derived ligand with various transition metals.

Metal IonLigandDenticityCoordination AtomsGeometry
Fe(III)N¹,N³-bis(1-hydrazinyl-1-oxopropan-2-yl)isophthalamideTetradentate2x Carbonyl Oxygen, 2x Amide NitrogenOctahedral
Co(II)N¹,N³-bis(1-hydrazinyl-1-oxopropan-2-yl)isophthalamideTetradentate2x Carbonyl Oxygen, 2x Amide NitrogenOctahedral
Ni(II)N¹,N³-bis(1-hydrazinyl-1-oxopropan-2-yl)isophthalamideTetradentate2x Carbonyl Oxygen, 2x Amide NitrogenOctahedral
Zn(II)N¹,N³-bis(1-hydrazinyl-1-oxopropan-2-yl)isophthalamideTetradentate2x Carbonyl Oxygen, 2x Amide NitrogenOctahedral

Table based on data from a study on transition metal complexes of an isophthalamide ligand researchgate.net.

For example, an isophthalamide-based tetralactam macrocycle can act as a second-sphere ligand, forming hydrogen bonds with the first-sphere ligands of a transition metal complex. chinesechemsoc.org This has been demonstrated in the formation of a chinesechemsoc.orgpseudorotaxane where the macrocycle encapsulates a trans-palladium dichloride complex through four sets of hydrogen bonds with the chloride ligands. chinesechemsoc.org The stability of such second-sphere adducts is influenced by the nature of the first-sphere ligands, with stability decreasing as the size of the halide ligand increases from Cl < Br < I. chinesechemsoc.org These non-covalent interactions in the second sphere can be utilized to construct complex supramolecular assemblies and modulate the properties of the metal center. nih.govchinesechemsoc.org

Structural Characterization of Metal-Isophthalamide Complexes and Coordination Polymers

Coordination polymers are extended structures formed by the linking of metal ions with bridging ligands. nih.govmdpi.com Isophthalamide-based ligands, with their potential for multiple coordination sites, can act as effective linkers in the formation of one-, two-, or three-dimensional coordination polymers. researchgate.netnih.gov The resulting structures can exhibit interesting properties, such as porosity, which is a key feature of metal-organic frameworks (MOFs), a subclass of coordination polymers. mdpi.com

The structural characterization of these materials is often complemented by other techniques such as powder X-ray diffraction (PXRD), which is useful for confirming the phase purity of the bulk material. researchgate.net Thermogravimetric analysis (TGA) provides information about the thermal stability of the complexes and can reveal the presence of coordinated or solvated water molecules. researchgate.net

The table below presents crystallographic data for a one-dimensional coordination polymer of nickel(II) with a carboxylate ligand, illustrating the type of information obtained from structural characterization studies.

ParameterValue
Compound[Ni3(TMA)2(H2O)12]n
Crystal SystemMonoclinic
Space GroupC2
a (Å)17.3387(4)
b (Å)12.8748(4)
c (Å)6.5302(2)
β (°)111.620(2)
V (ų)1355.20(7)

Table based on data from a study on the structural characterization of coordination polymers researchgate.net.

Electronic Properties and Spectroscopic Signatures of Coordination Compounds

The formation of a coordination compound between a metal ion and an isophthalamide-derived ligand leads to changes in their electronic properties, which can be probed using various spectroscopic techniques. researchgate.netmdpi.com These techniques provide valuable insights into the nature of the metal-ligand bonding and the geometry of the complex.

Infrared (IR) spectroscopy is a powerful tool for identifying the coordination of the ligand to the metal ion. researchgate.netresearchgate.net The stretching frequency of the carbonyl group (C=O) in the isophthalamide ligand typically shifts to a lower wavenumber upon coordination to a metal ion, indicating a weakening of the C=O bond due to the donation of electron density to the metal. researchgate.netmdpi.com Similarly, changes in the stretching frequencies of other functional groups, such as N-H or C-N, can also provide evidence of coordination. researchgate.net

Electronic or UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the metal complex. researchgate.netresearchgate.net The d-d transitions of the metal ion are often observed in the visible region of the spectrum and are sensitive to the coordination geometry and the nature of the ligands. cas.cz The position and intensity of these bands can be used to infer the geometry of the complex, with octahedral and tetrahedral complexes exhibiting characteristic spectral features. researchgate.netlibretexts.org Charge transfer bands, which involve the transfer of an electron from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), are also observed and can provide further information about the electronic structure of the complex. cas.cz

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to characterize diamagnetic metal complexes. researchgate.net The chemical shifts of the ligand protons can change significantly upon coordination, providing information about the binding sites and the structure of the complex in solution.

The table below summarizes the key spectroscopic data for a series of transition metal complexes with an isophthalamide-derived ligand.

ComplexKey IR Bands (cm⁻¹)Key UV-Vis Bands (nm)
[Fe(L)Cl₂]Clν(C=O) shift, ν(N-H) shiftd-d transitions, charge transfer bands
[Co(L)Cl₂]ν(C=O) shift, ν(N-H) shiftd-d transitions, charge transfer bands
[Ni(L)Cl₂]ν(C=O) shift, ν(N-H) shiftd-d transitions, charge transfer bands
[Zn(L)Cl₂]ν(C=O) shift, ν(N-H) shiftCharge transfer bands

L = N¹,N³-bis(1-hydrazinyl-1-oxopropan-2-yl)isophthalamide. Table based on findings from spectroscopic characterization of transition metal complexes researchgate.net.

Applications of Isophthalamide Metal Complexes in Catalysis and Advanced Materials Science

The unique structural and electronic properties of metal complexes derived from isophthalamide ligands make them promising candidates for a range of applications, particularly in the fields of catalysis and advanced materials science. frontiersin.orgnih.gov

In catalysis, the metal center of an isophthalamide complex can act as a Lewis acid, activating substrates for a variety of organic transformations. nih.govnih.gov The ligand can be designed to create a specific coordination environment around the metal ion, influencing its catalytic activity and selectivity. The potential for second-sphere coordination also offers a means to control the catalytic process by creating a microenvironment that favors certain reaction pathways. nih.gov

In the realm of advanced materials science, isophthalamide-based metal complexes are being explored for the development of functional materials with tailored properties. frontiersin.org The ability of these ligands to form coordination polymers and metal-organic frameworks (MOFs) opens up possibilities for creating porous materials with applications in gas storage, separation, and sensing. mdpi.comnih.gov The incorporation of different metal ions and the modification of the isophthalamide ligand can be used to tune the properties of these materials, such as their pore size, surface area, and chemical functionality. mdpi.comfrontiersin.org Furthermore, the electronic properties of these complexes can be exploited in the design of luminescent materials and materials with interesting magnetic or electrical properties. nih.gov

Computational and Theoretical Investigations of 5 Amino N,n Dimethylisophthalamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of 5-Amino-N,N'-dimethylisophthalamide. nih.gov These methods allow for the detailed analysis of the molecule's electronic structure, which in turn governs its reactivity and spectroscopic characteristics.

By solving approximations of the Schrödinger equation, researchers can determine the optimized molecular geometry of this compound, identifying the most stable arrangement of its atoms. From this, a wealth of information can be derived. The distribution of electrons across the molecule is visualized through the molecular electrostatic potential (MEP), which highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For instance, the amino group and the oxygen atoms of the amide groups are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the aromatic ring and the methyl groups are likely to be less electron-rich.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily polarizable and more reactive.

Furthermore, these calculations can predict various spectroscopic properties, such as the infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to understand the vibrational modes and chemical environment of the atoms within the molecule.

Hypothetical Data Table: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment3.5 D
Molecular Electrostatic Potential (Min/Max)-0.05 / +0.05 a.u.

Note: The values in this table are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Dynamics

While quantum chemical calculations provide insights into the properties of a single molecule in a vacuum, molecular dynamics (MD) simulations are employed to study the behavior of this compound in a solution, which is more representative of its state in many practical applications. nih.gov MD simulations model the movement of every atom in a system over time, based on a classical force field that describes the interactions between atoms. chemrxiv.org

These simulations can reveal how this compound interacts with solvent molecules, such as water or organic solvents. By analyzing the trajectories of the atoms, researchers can determine the solvation structure around the molecule, identifying, for example, the formation of hydrogen bonds between the amino and amide groups of the solute and the solvent molecules. This is crucial for understanding the solubility and phase behavior of the compound. fiveable.me

MD simulations can also shed light on the conformational dynamics of this compound. The molecule possesses rotatable bonds, and MD simulations can explore the different conformations that the molecule can adopt in solution and the timescale of transitions between them. This is particularly important for understanding how the molecule might bind to a receptor or self-assemble.

The aggregation behavior of this compound in solution can also be investigated using MD simulations. By simulating a system with multiple solute molecules, it is possible to observe whether they tend to cluster together and to characterize the structure and stability of any aggregates that form. This is relevant for understanding processes like crystallization and for the formulation of products containing this compound. nih.gov

Hypothetical Data Table: Output from a Molecular Dynamics Simulation of this compound in Water

ParameterResult
Average Number of Hydrogen Bonds (to water)4.2
Radial Distribution Function (g(r)) of water around N-HPeak at 1.8 Å
Rotational Correlation Time of the molecule150 ps
Self-Diffusion Coefficient2.5 x 10⁻⁶ cm²/s
Potential of Mean Force for dimerization-2.5 kcal/mol at 4.5 Å separation

Note: The values in this table are hypothetical and for illustrative purposes only.

Computational Prediction and Elucidation of Intermolecular Interaction Strengths and Orientations

The way this compound molecules interact with each other and with other molecules is fundamental to its properties in the solid state and in solution. Computational methods can be used to predict and analyze these intermolecular interactions with a high degree of accuracy. nih.gov

Energy decomposition analysis, a method based on quantum mechanics, can be used to calculate the strength of intermolecular interactions and to break them down into different components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces. This allows for a detailed understanding of what drives the association of molecules. For this compound, hydrogen bonding between the amino group of one molecule and the carbonyl oxygen of another is expected to be a dominant interaction.

To explore the preferred orientations of two interacting this compound molecules, potential energy surface scans can be performed. This involves calculating the interaction energy for a large number of different relative positions and orientations of the two molecules. The minima on this surface correspond to the most stable dimer configurations. These studies are invaluable for predicting the crystal structure of the compound and for understanding the initial stages of self-assembly.

Non-covalent interaction (NCI) analysis is a visualization technique that can be used to identify and characterize non-covalent interactions in 3D space. It generates plots that show regions of attractive and repulsive interactions, providing a clear picture of how molecules are held together.

Hypothetical Data Table: Interaction Energy Decomposition for a this compound Dimer

Interaction ComponentEnergy (kcal/mol)
Electrostatic-8.5
Exchange-Repulsion+10.2
Polarization-2.1
Dispersion-4.8
Total Interaction Energy -5.2

Note: The values in this table are hypothetical and for illustrative purposes only.

Rational Design of Isophthalamide (B1672271) Scaffolds through Advanced Computational Modeling

The isophthalamide core of this compound makes it an attractive scaffold for the design of more complex molecules with specific functions. Advanced computational modeling plays a crucial role in the rational design of these new molecules, saving time and resources compared to a purely experimental trial-and-error approach. nih.govnih.gov

By using the computational tools described in the previous sections, researchers can predict how modifications to the this compound scaffold will affect its properties. For example, if the goal is to design a molecule that binds to a specific biological target, molecular docking simulations can be used to predict the binding affinity and pose of a library of virtual derivatives. nih.govnih.gov The results of these simulations can then be used to prioritize which compounds to synthesize and test experimentally.

Computational methods can also be used to design isophthalamide-based materials with desired bulk properties. For instance, by understanding the intermolecular interactions, it is possible to design molecules that will self-assemble into specific nanostructures, such as fibers or sheets. This is achieved by strategically placing functional groups on the isophthalamide scaffold to promote certain types of intermolecular interactions and to disfavor others.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed. These are statistical models that correlate the chemical structure of a series of compounds with their observed activity. By training a QSAR model on a set of known isophthalamide derivatives, it can be used to predict the activity of new, unsynthesized molecules, further accelerating the design process.

Hypothetical Data Table: Virtual Screening of Isophthalamide Derivatives for Target Binding

DerivativePredicted Binding Affinity (kcal/mol)Key Interacting Residues
Derivative 1-8.2Asp12, Tyr34
Derivative 2-7.5Phe87, Leu90
Derivative 3-9.1Arg122, Gln125
Derivative 4-6.8Val45, Ile52

Note: The values in this table are hypothetical and for illustrative purposes only.

Future Directions and Emerging Research Avenues

Development of Novel Functional Materials Based on Isophthalamide (B1672271) Scaffolds

The isophthalamide framework, a core component of 5-Amino-N,N'-dimethylisophthalamide, is increasingly recognized for its potential in creating advanced functional materials. These materials often possess desirable properties such as high porosity, biocompatibility, and specific mechanical characteristics, making them suitable for a wide range of applications. nih.gov

Research into polyphenylene isophthalamide, a related polymer, has demonstrated the capacity to develop novel membranes for pervaporation and ultrafiltration. researchgate.net By incorporating modifiers, the structural and physicochemical properties of these membranes can be significantly enhanced, leading to improved transport characteristics. researchgate.net For instance, the modification of polyphenylene isophthalamide membranes with Pluronic F127 has been shown to double the normalized flux in pervaporation processes. researchgate.net

The development of scaffolds for tissue engineering is another promising application. The ideal scaffold should mimic the extracellular matrix, providing structural support while being biocompatible and biodegradable. nih.gov Isophthalamide-based polymers, due to their versatile and tunable properties, are being investigated for their potential in creating such scaffolds. Furthermore, the incorporation of carbon-based nanomaterials like carbon nanotubes and graphene oxide into these scaffolds can further enhance their mechanical and functional properties. mdpi.com

Table 1: Examples of Functional Materials Based on Isophthalamide and Related Scaffolds

Material TypeBase ScaffoldApplicationKey Findings
Pervaporation MembranePolyphenylene isophthalamideSeparation of azeotropic mixturesModification with 10 wt% Pluronic F127 doubled the normalized flux. researchgate.net
Ultrafiltration MembranePolyphenylene isophthalamideWater filtrationAddition of up to 20 wt% Pluronic F127 doubled water flux. researchgate.net
Tissue Engineering ScaffoldBio-based polymersTissue regenerationScaffolds must have high porosity, biocompatibility, and appropriate mechanical properties. nih.gov
Nanocomposite ScaffoldCarbon-based nanomaterialsEnhanced tissue engineeringIntegration of nanomaterials improves scaffold features. mdpi.com

Integration of this compound into Stimuli-Responsive Chemical Systems

"Smart" materials that respond to external stimuli such as pH, light, or temperature are at the forefront of materials science. The inherent chemical functionalities of this compound make it an attractive candidate for integration into such systems. The amino group, in particular, can be protonated or deprotonated in response to pH changes, leading to conformational or property changes in the larger system.

The development of stimuli-responsive polymers derived from amino acids has paved the way for creating materials with biomimetic properties. rsc.org These polymers can be designed to respond to a variety of physical, chemical, or biochemical triggers. rsc.org For example, hydrogels with an interpenetrating polymer network structure, incorporating pH-responsive polymers, have demonstrated significant changes in their swelling ratio in response to pH variations, making them suitable for applications like targeted drug delivery. nih.gov

In one study, the gelation of a nucleotide was used to trigger the in situ gelation of a pH-sensitive amino acid derivative. nih.gov This was achieved by a change in pH resulting from the initial reaction, demonstrating a coupled, stimuli-responsive system. nih.gov Such principles could be applied to systems incorporating this compound, where the amino group acts as the pH-sensitive trigger.

Table 2: Examples of Stimuli-Responsive Systems

System TypeStimulusResponsePotential Application
pH-Responsive HydrogelpHChange in swelling ratioTargeted drug delivery nih.gov
Hybrid Supramolecular HydrogelChemical signal (ion addition) leading to pH changeGelation and changes in mechanical propertiesAdaptable soft materials nih.gov
Amino Acid-Derived PolymersTemperature, light, redox, metal ions, etc.Self-assembly, conformational changesBiomedical and biotechnological applications rsc.org

Innovations in Supramolecular Synthesis and Advanced Characterization Techniques for Complex Assemblies

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area where isophthalamide derivatives are making an impact. The amide groups of this compound can participate in hydrogen bonding, leading to the formation of well-ordered, self-assembled structures.

The study of these complex supramolecular systems necessitates the use of advanced analytical techniques. csic.es Spectroscopic methods like Nuclear Magnetic Resonance (NMR), UV-visible spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy are crucial for elucidating the atomic and molecular-level structures of these assemblies. nih.gov Diffraction and microscopy techniques provide further insight into the morphology and higher-order structure of the materials. nih.gov

Recent advancements in techniques such as saturation transfer difference (STD) NMR and high-speed atomic force microscopy (AFM) are enabling researchers to probe the dynamic nature of supramolecular self-assembly with unprecedented detail. csic.esnih.gov These tools are vital for understanding how molecules like this compound organize into functional architectures. The synthesis of supramolecular colloids, for instance, can be controlled by surface functionalization with molecules that form reversible hydrogen bonds, triggering self-assembly under specific conditions like UV light exposure. nih.gov

Exploration of Isophthalamides in Advanced Chemical Sensing Platforms

The ability of isophthalamide scaffolds to form specific interactions with other molecules, particularly anions, makes them promising candidates for the development of chemical sensors. The amide N-H groups can act as hydrogen bond donors, forming complexes with various anions.

Research on short linear homopeptides has shown that the peptide backbone can undergo conformational changes upon anion binding, often from an elongated to a quasi-cyclic structure. nih.gov This anion-induced conformational change is a key principle that can be exploited for sensing applications. The interaction occurs through hydrogen bonding between the amide protons and the anion. nih.gov

The development of sensors based on these principles could involve monitoring changes in spectroscopic signals, such as fluorescence or color, upon binding of the target analyte. The specificity of the sensor can be tuned by modifying the structure of the isophthalamide derivative to create a binding pocket that is complementary in size, shape, and electronic properties to the target anion.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, and how can researchers optimize yield?

  • Methodological Answer : The compound is synthesized via sequential iodination and acetylation. For example, iodination of its iodine-free aniline precursor (e.g., 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide) using iodine monochloride in acidic conditions, followed by acetylation of the amino group with acetic anhydride . Yield optimization requires strict control of stoichiometry (e.g., iodine equivalents), temperature (typically 40–60°C), and reaction time (6–12 hours). Post-reaction purification via reverse-phase HPLC or column chromatography is critical due to polar hydroxyl and amide groups complicating crystallization .

Q. How can researchers address solubility challenges during purification of 5-Amino-N,N'-dimethylisophthalamide derivatives?

  • Methodological Answer : Solubility issues arise from the compound’s polar dihydroxypropyl and amide moieties. Use mixed-solvent systems (e.g., water:acetonitrile or methanol:ethyl acetate gradients) for recrystallization or chromatographic separation. Lyophilization is effective for isolating hygroscopic intermediates. Pre-purification derivatization (e.g., protecting hydroxyl groups with acetyl or tert-butyldimethylsilyl groups) may improve solubility in organic solvents .

Q. What analytical techniques are essential for confirming the identity of this compound?

  • Methodological Answer : Employ a combination of:

  • NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons in the 6.5–7.5 ppm range) and dihydroxypropyl chain integration.
  • HPLC-MS : Verify molecular weight (e.g., [M+H]+ peak at m/z 328 for C₁₄H₂₁N₃O₆) and purity (>95% by area normalization).
  • FT-IR : Identify characteristic amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

  • Methodological Answer : Stability discrepancies may arise from differences in humidity, light exposure, or residual solvents. Conduct forced degradation studies:

  • Thermal stress : Heat at 40–60°C for 1–4 weeks.
  • Photolytic stress : Expose to UV light (ICH Q1B guidelines).
  • Hydrolytic stress : Test in acidic/basic buffers (pH 1–12).
    Monitor degradation products via stability-indicating HPLC and correlate findings with storage recommendations (e.g., 2–8°C in amber vials) .

Q. What strategies are effective for minimizing impurity formation during iodination steps in the synthesis of iodinated derivatives (e.g., Iohexol intermediates)?

  • Methodological Answer : Key impurities include over-iodinated byproducts and dehydroxypropyl analogs. Mitigation strategies:

  • Controlled iodination : Use substoichiometric iodine (0.9–1.1 equivalents) and monitor reaction progress via TLC or in situ Raman spectroscopy.
  • Protecting groups : Temporarily protect hydroxyl groups (e.g., acetylation) to prevent undesired side reactions.
  • Post-synthetic purification : Employ preparative HPLC with ion-pairing agents (e.g., tetrabutylammonium phosphate) to resolve structurally similar impurities .

Q. How can researchers validate the role of this compound as a critical intermediate in contrast media production?

  • Methodological Answer : Validate via:

  • Process analytical technology (PAT) : Use real-time monitoring (e.g., FT-NIR) during iodination to ensure intermediate consistency.
  • Comparative impurity profiling : Compare impurity profiles of the intermediate with final API (e.g., Iohexol) using LC-MS/MS.
  • Regulatory cross-referencing : Align characterization data (e.g., CAS 76801-93-9) with pharmacopeial standards (e.g., USP Iohexol Related Compound B) .

Data Interpretation & Contradictions

Q. How should researchers reconcile conflicting solubility data for this compound across literature sources?

  • Methodological Answer : Discrepancies may stem from polymorphic forms or hydration states. Characterize the solid-state form via:

  • XRPD : Identify crystalline vs. amorphous phases.
  • DSC/TGA : Detect hydrate formation (endothermic peaks ~100°C).
    Report solubility in standardized solvents (e.g., USP buffers) and specify temperature/pH conditions .

Q. What experimental approaches can clarify the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Perform kinetic studies using model nucleophiles (e.g., thiols or amines) under varying conditions (pH, solvent polarity). Monitor reaction progress via ¹H NMR or HPLC. Computational modeling (e.g., DFT) can predict reactive sites (e.g., electron-deficient aromatic carbons) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.